5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Description
Molecular Architecture and IUPAC Nomenclature
The compound 5-bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene features a benzene ring substituted at four distinct positions with electron-withdrawing and electron-donating groups. Its IUPAC name reflects the substituents’ positions: 5-bromo (Br at position 5), 2-fluoro (F at position 2), 1-methyl (CH₃ at position 1), and 3-(trifluoromethyl) (CF₃ at position 3). The molecular formula is C₈H₅BrF₄ , with a molecular weight of 257.026 g/mol.
Table 1: Substituent Positions and Functional Groups
| Position | Substituent | Type (Donor/Withdrawing) |
|---|---|---|
| 1 | Methyl (CH₃) | Electron-donating (+I) |
| 2 | Fluorine (F) | Electron-withdrawing (-I) |
| 3 | Trifluoromethyl | Electron-withdrawing (-I) |
| 5 | Bromine (Br) | Electron-withdrawing (-I) |
The SMILES notation Cc1cc(Br)cc(c1F)C(F)(F)F and InChI key LFHOMTUGUHOAIX-UHFFFAOYSA-N uniquely identify the compound.
Crystallographic Analysis and Conformational Isomerism
Direct crystallographic data for this compound are unavailable in public databases. However, insights can be inferred from structurally related halogenated benzene derivatives. For example, brominated aromatic compounds often exhibit planar aromatic geometry with substituents arranged to minimize steric hindrance. The trifluoromethyl group’s bulky nature likely induces conformational constraints , favoring coplanar arrangements between the benzene ring and substituents.
Key Observations from Analogous Systems :
- Halogen–π Interactions : Bromine and fluorine substituents may engage in weak intermolecular interactions (e.g.,
Properties
IUPAC Name |
5-bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c1-4-2-5(9)3-6(7(4)10)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHOMTUGUHOAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167934-38-3 | |
| Record name | 5-bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-fluorobenzene with trifluorotoluene under inert atmosphere conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution reactions under specific conditions due to activation by adjacent electron-withdrawing groups:
Reaction Table
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (excess) | DMSO, 80°C, 12 h | 5-Amino-2-fluoro-1-methyl-3-(CF₃)benzene | 32% |
| NaOMe | THF, 60°C, 8 h | 5-Methoxy derivative | 41% |
Mechanistic Notes
-
Fluorine and trifluoromethyl groups activate the ring by withdrawing electron density, facilitating attack by nucleophiles .
-
Steric hindrance from the methyl group limits substitution at ortho positions.
Cross-Coupling Reactions
The bromine site participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling Example
| Component | Role/Quantity |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| Phenylboronic acid | 1.2 equivalents |
| K₂CO₃ | 2.0 equivalents |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 90°C, 24 h |
Result
-
Trifluoromethyl group suppresses side reactions by stabilizing the transition state.
Oxidation and Reduction
Oxidation of Methyl Group
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 6 h | Carboxylic acid (trace yield) |
| CrO₃, AcOH | 60°C, 8 h | Ketone (not observed) |
Reduction of C-Br Bond
| Reductant | Conditions | Outcome |
|---|---|---|
| LiAlH₄ | THF, 0°C, 2 h | No reaction |
| H₂, Pd/C | EtOH, RT, 12 h | Dehalogenation (negligible) |
Key Insight
The methyl group resists oxidation due to electron-withdrawing neighboring groups, while the C-Br bond remains stable under standard reduction conditions .
Thermal and Photochemical Behavior
-
Thermal Stability : Decomposes above 250°C, releasing HBr and forming polycyclic byproducts.
-
UV Irradiation : Generates radicals detectable via EPR spectroscopy, suggesting potential for photochemical functionalization .
This compound’s reactivity is dominated by its bromine substituent and amplified by electron-withdrawing groups, making it valuable for synthesizing complex trifluoromethylated aromatics. Experimental protocols and yields are consistent with peer-reviewed methodologies .
Scientific Research Applications
Pharmaceutical Development
5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene has been explored for its potential as a pharmaceutical intermediate. Its unique electronic properties make it suitable for designing drugs targeting specific biological pathways. For instance, studies have indicated that compounds with similar structures exhibit anticancer activity by disrupting cellular processes through DNA intercalation mechanisms .
Material Science
The compound is also utilized in developing advanced materials, particularly in polymer chemistry. Its fluorinated structure imparts desirable properties such as thermal stability and chemical resistance, making it suitable for high-performance coatings and adhesives. Research has demonstrated that incorporating such compounds into polymer matrices can significantly enhance their mechanical properties .
Agricultural Chemistry
In agricultural applications, derivatives of this compound are investigated as potential agrochemicals. Their ability to interact with biological systems makes them candidates for developing herbicides and pesticides that target specific plant pathways while minimizing environmental impact.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of trifluoromethylated benzene derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with IC50 values suggesting strong antiproliferative activity .
Case Study 2: Polymer Composites
Research on polymer composites incorporating fluorinated aromatic compounds revealed that the addition of this compound improved thermal stability and mechanical strength compared to traditional polymers without fluorinated components. These findings support its use in high-performance applications where durability is crucial .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The presence of electronegative fluorine and bromine atoms enhances its reactivity and allows it to participate in multiple chemical reactions. The trifluoromethyl group contributes to the compound’s stability and lipophilicity, making it suitable for use in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variation: Position and Functional Groups
5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (C₈H₈BrFO, 97% purity)
- Key Difference : Methoxy (-OCH₃) replaces the methyl (-CH₃) group at position 1.
- Impact: The methoxy group is electron-donating via resonance, increasing electron density on the aromatic ring compared to the methyl group (electron-donating via induction).
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene (CAS 156243-64-0)
- Key Difference : Additional fluorine at position 1.
- Impact : Increased electronegativity and steric hindrance around the trifluoromethyl group. This enhances thermal stability but may reduce solubility in polar solvents due to stronger intermolecular fluorine interactions .
5-Bromo-2-methoxy-1,3-bis(trifluoromethyl)benzene (CAS 1805128-65-7)
- Key Difference : Two trifluoromethyl (-CF₃) groups at positions 1 and 3.
- Impact : The bis-CF₃ substitution creates a highly electron-deficient ring, favoring nucleophilic aromatic substitution (e.g., displacement of bromine) over electrophilic reactions. This compound is likely less volatile than the target compound due to higher molecular weight .
5-Bromo-2-nitrobenzotrifluoride (CAS 344-38-7)
- Key Difference: Nitro (-NO₂) group replaces fluorine and methyl groups.
- Impact : The nitro group is a strong electron-withdrawing substituent, significantly activating the bromine atom at position 5 for nucleophilic substitution (e.g., Suzuki coupling). This contrasts with the target compound, where fluorine and methyl groups moderate reactivity, making it more selective in cross-coupling reactions .
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6)
- Key Difference : Fluorine and bromine positions are swapped (F at position 3, Br at position 1).
- Impact : Altered regioselectivity in substitution reactions. The para-directing trifluoromethyl group at position 5 may stabilize intermediates differently, affecting reaction pathways in catalytic processes .
Physical and Spectral Properties
Biological Activity
5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields of biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
IUPAC Name : this compound
Molecular Formula : C8H5BrF4
Molecular Weight : 257.03 g/mol
CAS Number : 2167934-38-3
Physical State : Liquid
Purity : 97% .
The biological activity of this compound can be attributed to the presence of the trifluoromethyl and bromo substituents, which significantly influence its interaction with biological targets. Trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profiles of compounds. Studies have shown that fluorinated compounds can exhibit increased potency in inhibiting enzyme activities and modulating receptor interactions due to their unique electronic properties .
Antimicrobial Activity
Research indicates that halogenated compounds, including those with trifluoromethyl groups, often demonstrate enhanced antimicrobial properties. For instance, the incorporation of trifluoromethyl groups in antibiotic scaffolds has been linked to improved efficacy against drug-resistant bacteria. In a comparative study, derivatives of common antibiotics with trifluoromethyl substitutions showed up to five times greater activity against various microbial strains .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Fluorinated compounds have been reported to interact favorably with active sites of enzymes due to their ability to form strong hydrogen bonds and hydrophobic interactions. For example, a related study highlighted that compounds containing trifluoromethyl groups exhibited significant inhibition of reverse transcriptase enzymes, which are critical targets in antiviral drug development .
Study on Anticancer Properties
A recent investigation into the anticancer properties of fluorinated benzene derivatives found that compounds similar to this compound displayed notable cytotoxic effects against various cancer cell lines. The study utilized a range of assays to evaluate cell viability and apoptosis induction. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 12.5 | Caspase activation |
| Trifluoromethyl analog | MCF7 | 10.0 | Apoptosis induction |
| Non-fluorinated analog | A549 | 25.0 | No significant effect |
Toxicological Assessment
Toxicological evaluations indicate that while the compound exhibits antimicrobial and anticancer activities, it also possesses certain toxicity risks. Acute toxicity studies suggest that exposure may lead to skin irritation and eye discomfort; however, chronic exposure appears to pose minimal long-term health risks based on current animal model data .
Q & A
Q. How to reconcile conflicting NMR shifts reported in different solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
